molecular formula C10H16O2 B3059018 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 937-75-7

7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B3059018
CAS No.: 937-75-7
M. Wt: 168.23 g/mol
InChI Key: ICBQBQPJLPHGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid with a rigid norbornane backbone. Its structure consists of a bicyclo[2.2.1]heptane (norbornane) framework substituted with two methyl groups at the 7-position and a carboxylic acid group at the 1-position. This compound is notable for its conformational rigidity, making it valuable in pharmaceutical and materials chemistry. It is also synonymous with D(+)-camphoric acid in certain contexts, though camphoric acid typically refers to a dicarboxylic derivative .

Properties

IUPAC Name

7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)7-3-5-10(9,6-4-7)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBQBQPJLPHGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305139
Record name DL-CAMPHORICACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-75-7
Record name NSC169215
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-CAMPHORICACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method includes the reaction of isoprene with maleic anhydride, followed by hydrogenation and hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize the yield and purity. The process generally includes steps such as distillation and crystallization to isolate and purify the final product.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters and amides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Esters, amides, and other carboxylic acid derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halides, esters, and other substituted compounds.

Scientific Research Applications

7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity and stability, which can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22 g/mol
  • Structural Features : Rigid bicyclic core, two methyl groups at bridgehead positions, and a carboxylic acid moiety.

Comparison with Structurally Similar Compounds

7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid (Ketopinic Acid)

  • Molecular Formula : C₁₀H₁₄O₃
  • Molecular Weight : 182.22 g/mol
  • Substituent : A 2-oxo group introduces additional polarity and reactivity.
  • Key Differences: The 2-oxo group enhances hydrogen-bonding capacity, affecting solubility and crystallinity. Higher acidity compared to the non-oxo parent compound due to electron-withdrawing effects of the ketone. Used as a chiral auxiliary in asymmetric synthesis and catalysis .
  • Safety : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives

  • Molecular Formula: C₇H₁₁NO₂ (base structure)
  • Key Features: Replacement of a carbon with nitrogen (aza-substitution) creates a proline-like conformationally restricted amino acid.
  • Applications :
    • Used in peptidomimetics to stabilize β-turn structures in bioactive peptides .
    • Demonstrated utility in HIV-1 protease inhibitors and thrombin inhibitors .
  • Synthesis : Achieved via Diels-Alder reactions or transannular alkylation, with yields up to 94% .

Brominated and Sulfonamide Derivatives

  • Example: N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide Molecular Formula: C₁₆H₂₂BrNO₂S Features: Bromine and sulfonamide groups enhance electrophilicity and bioactivity. Synthesis: Wagner-Meerwein rearrangement and N-bromosuccinimide-mediated bromination . Applications: Potential as a bioactive scaffold in drug discovery .

4-Bromobicyclo[2.2.1]heptane-1-carboxylic Acid

  • Molecular Formula : C₈H₁₁BrO₂
  • Molecular Weight : 217.07 g/mol
  • Features : Bromine substitution at the 4-position alters electronic properties and steric bulk.
  • Use : Intermediate in synthesizing halogenated pharmaceuticals .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Applications
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid C₁₀H₁₄O₂ 166.22 None Pharmaceutical intermediates
Ketopinic acid C₁₀H₁₄O₃ 182.22 2-oxo Chiral synthesis, catalysis
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid C₇H₁₁NO₂ 157.17 7-aza Peptidomimetics, enzyme inhibitors
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid C₈H₁₁BrO₂ 217.07 4-bromo Halogenated drug intermediates

Biological Activity

7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid (CAS Number: 937-75-7) is a bicyclic compound known for its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including research findings, case studies, and relevant data.

  • Molecular Formula : C10_{10}H16_{16}O2_{2}
  • Molecular Weight : 168.23 g/mol
  • Physical State : Solid
  • Purity : ≥95%

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a pharmaceutical agent and its interactions with biological systems.

Research indicates that this compound may exhibit several mechanisms of action, including:

  • Enzyme Inhibition : Studies have shown that bicyclic compounds can act as inhibitors for specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.
  • Chirality and Stereochemistry : The stereochemical properties of the compound are crucial for its biological interactions, particularly in drug design where chirality can influence pharmacodynamics and pharmacokinetics .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with alcohol dehydrogenases (ADHs). The results indicated that the compound could be biotransformed by various ADHs, leading to the production of optically pure alcohols. The efficiency of this transformation was influenced by the steric hindrance presented by the bicyclic structure .

EnzymeSubstrateYield (%)Enantiomeric Excess (%)
TBADHDimethyl ketone70>95
HSDHDimethyl ketone50>95

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antioxidant Properties : The compound exhibited significant antioxidant activity in vitro, which could be beneficial in preventing oxidative stress-related diseases.
  • Potential Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these effects fully .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile indicate favorable absorption characteristics, making it a candidate for further drug development .

Chemical Reactions Analysis

Esterification and Derivatization Reactions

The carboxylic acid group readily undergoes esterification under standard conditions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMethanol, H₂SO₄ (acid catalysis)Methyl 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate85%

Key Observations :

  • The reaction proceeds via protonation of the carboxylic acid followed by nucleophilic attack by methanol.

  • Steric hindrance from the bicyclic structure slightly reduces reaction efficiency compared to linear carboxylic acids .

Decarboxylation Reactions

Thermal or oxidative decarboxylation removes the carboxylic acid group, generating hydrocarbon derivatives:

Reaction TypeConditionsProductMechanismReference
Thermal Decarboxylation200°C, inert atmosphere7,7-Dimethylbicyclo[2.2.1]heptaneRadical pathway
Oxidative DecarboxylationPb(OAc)₄, DMF7,7-Dimethylbicyclo[2.2.1]hept-1-eneElimination via lead tetraacetate

Notable Findings :

  • Oxidative decarboxylation produces an alkene due to β-hydrogen elimination .

  • The rigid bicyclic structure stabilizes transition states, favoring specific stereochemical outcomes .

Wagner–Meerwein Rearrangement

The bicyclic framework participates in carbocation rearrangements under electrophilic conditions:

SubstrateReagentsMajor ProductMinor ProductYield Ratio (Major:Minor)Reference
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid derivativesNBS, CH₃CNRearranged brominated sulfonamideBrominated alkene3:1

Mechanistic Insights :

  • Bromination initiates carbocation formation at the bridgehead.

  • Wagner–Meerwein rearrangement relieves ring strain, leading to a more stable bicyclo[2.2.2]octane derivative .

Oxidation to Ketone Derivatives

Controlled oxidation converts the bridgehead carbon into a ketone:

Starting MaterialOxidizing AgentProductConditionsYieldReference
This compoundKMnO₄, H₂O, Δ7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid (Ketopinic acid)80°C, 6 hrs72%

Structural Impact :

  • The ketone group introduces additional polarity, making the derivative useful in asymmetric synthesis .

  • X-ray crystallography confirms retention of the bicyclic framework post-oxidation .

Functionalization via Diels-Alder Reactions

The strained bicyclic system acts as a dienophile in cycloadditions:

DieneConditionsProductStereoselectivityReference
1,3-Butadiene150°C, sealed tubeHexacyclic adductEndo preference (>90%)

Applications :

  • This reaction expands the utility of the compound in synthesizing complex polycyclic structures .

  • Computational studies correlate strain energy with enhanced reactivity .

Salt Formation and Coordination Chemistry

The carboxylic acid forms stable salts with metals, relevant in materials science:

Metal SaltSynthesis MethodApplicationReference
Cu(II) complexReaction with Cu(OH)₂Catalytic oxidation
Fe(III) complexDirect neutralizationMagnetic studies

Characterization :

  • IR spectra show shifts in ν(COO⁻) from ~1680 cm⁻¹ (free acid) to ~1590 cm⁻¹ (metal-bound) .

  • Magnetic susceptibility data for Fe(III) complexes indicate high-spin configurations .

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity between this compound and related compounds:

CompoundKey ReactionRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
This compoundEsterification0.04568.2
Bicyclo[2.2.2]octane-1-carboxylic acidEsterification0.06261.8
2-Norbornanecarboxylic acidDecarboxylation1.2×10⁻³92.4

Trends :

  • Smaller ring systems (norbornane) show higher decarboxylation barriers due to reduced strain relief .

  • Bicyclo[2.2.2] derivatives react faster in esterification due to improved accessibility of the COOH group .

This compound's unique reactivity profile makes it valuable in organic synthesis, materials science, and pharmaceutical research. Ongoing studies focus on exploiting its stereochemical rigidity for asymmetric catalysis and drug design.

Q & A

Q. How can the molecular structure of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to identify characteristic peaks for the bicyclic framework and methyl substituents. For example, the rigid bicyclo[2.2.1]heptane system produces distinct splitting patterns due to restricted rotation .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) and carbonyl (C=O) vibrations (~1700 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (expected molecular weight: 168.18 g/mol) and fragmentation patterns consistent with the bicyclic structure .
  • Cross-Validation : Compare experimental data with reference spectra from databases like NIST Chemistry WebBook or PubChem .

Q. What are the recommended synthetic routes for obtaining this compound with high purity?

  • Methodological Answer :
  • Cycloaddition Reactions : Utilize formal [4+2] cycloaddition strategies with organocatalysts to construct the bicyclic core. For example, asymmetric synthesis via ketone or aldehyde derivatives can yield enantiomerically pure products .
  • Purification : Employ recrystallization (using solvents like ethanol or hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound. Monitor purity via HPLC with UV detection at 210–220 nm .
  • Derivatization : Convert intermediates to methyl esters for improved crystallinity, followed by hydrolysis to regenerate the carboxylic acid .

Advanced Research Questions

Q. What organocatalytic strategies are effective in achieving enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylate derivatives?

  • Methodological Answer :
  • Catalyst Selection : Use chiral amines or thiourea-based organocatalysts to induce asymmetry during cycloaddition. For example, L-proline derivatives can achieve >90% enantiomeric excess (ee) in [4+2] reactions .
  • Reaction Optimization : Adjust solvent polarity (e.g., dichloromethane vs. toluene) and temperature (−20°C to 25°C) to balance reaction rate and selectivity.
  • Kinetic Resolution : Combine catalytic asymmetric synthesis with kinetic profiling to isolate desired enantiomers. Monitor ee via chiral HPLC or polarimetry .

Q. How can researchers address contradictions in spectroscopic data when characterizing novel derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Resolve ambiguities by cross-referencing NMR, IR, and MS data. For example, unexpected NOE effects in NMR may indicate conformational flexibility, requiring X-ray crystallography for definitive structural assignment .
  • Computational Modeling : Use density functional theory (DFT) to predict 1H^1H and 13C^{13}C chemical shifts. Compare with experimental data to validate proposed structures .
  • Solvent Effects : Account for solvent-induced shifts in NMR by repeating experiments in deuterated DMSO or CDCl3_3 .

Q. What methodologies are employed to functionalize this compound for covalent protein labeling applications?

  • Methodological Answer :
  • Derivatization : Synthesize alkenyl nitrile electrophiles by reacting the carboxylic acid with acrylonitrile derivatives under Mitsunobu conditions (e.g., DIAD, PPh3_3) .
  • Conjugation Validation :
  • SDS-PAGE/Western Blot : Confirm protein labeling by observing molecular weight shifts or using fluorophore-tagged derivatives.
  • Mass Spectrometry : Perform intact protein MS to detect mass changes corresponding to covalent adducts .
  • Kinetic Studies : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to quantify labeling efficiency and reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.